Palomid 529

Catalog No.
S548184
CAS No.
914913-88-5
M.F
C24H22O6
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palomid 529

CAS Number

914913-88-5

Product Name

Palomid 529

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Palomid 529; Palomid-529; Palomid529; P529; P 529; P-529.

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

The exact mass of the compound Palomid 529 is 406.14164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Palomid 529 (P529, RES-529) is a non-steroidal, fully synthetic small molecule that acts as a highly potent, dual inhibitor of the PI3K/Akt/mTOR pathway. Unlike traditional macrolide rapalogs, Palomid 529 functions by physically dissociating both the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2)[1]. For procurement and assay design, its primary value lies in its ability to achieve complete pathway blockade without triggering the paradoxical Akt hyperactivation commonly seen with first-generation mTOR inhibitors [2]. Furthermore, its distinct structural profile confers low affinity for major drug efflux transporters, enabling high blood-brain barrier (BBB) penetrance for central nervous system (CNS) applications .

Substituting Palomid 529 with standard in-class alternatives like rapamycin or first-generation rapalogs frequently compromises experimental integrity due to incomplete pathway suppression. Rapamycin exclusively targets mTORC1; while this inhibits downstream S6K, it simultaneously relieves the negative feedback loop on IRS1, leading to a compensatory surge in upstream Akt phosphorylation at Ser473 [1]. This feedback loop promotes cell survival and can confound efficacy data in oncology and fibrosis models. Palomid 529 prevents this generic failure by dissociating both TORC1 and TORC2, thereby completely suppressing pAktS473 signaling[1]. Additionally, traditional rapalogs are often bulky substrates for ATP-binding cassette (ABC) transporters, limiting their utility in neuro-oncology, whereas Palomid 529 bypasses ABCB1 and ABCG2 efflux pumps to maintain effective CNS concentrations .

Elimination of Compensatory Akt Activation via Dual TORC1/2 Dissociation

In comparative signaling assays, first-generation mTOR inhibitors like rapamycin successfully block mTORC1 but induce a counterproductive up-regulation of Akt signaling due to the relief of S6K-mediated suppression. Palomid 529 circumvents this by dissociating both TORC1 and TORC2 complexes. Quantitative Western blot analyses demonstrate that Palomid 529 effectively blocks pAktS473 signaling in tumor and endothelial cells, whereas rapamycin treatment leads to an increase in Akt phosphorylation[1].

Evidence DimensionAkt Ser473 phosphorylation status
Target Compound DataComplete suppression of pAktS473
Comparator Or BaselineRapamycin (Induces paradoxical increase in pAktS473)
Quantified DifferenceComplete blockade vs. positive feedback activation
ConditionsIn vitro tumor and endothelial cell signaling assays

Procurement of Palomid 529 is essential for researchers who require absolute PI3K/Akt/mTOR pathway silencing without confounding survival signals generated by mTORC1-specific inhibitors.

Blood-Brain Barrier Penetrance for Neuro-Oncology Models

A major limitation of many complex macrolide mTOR inhibitors is their high affinity for ATP-binding cassette (ABC) drug efflux transporters, which actively pump the compounds out of the central nervous system. Palomid 529 demonstrates exceptionally low affinity for the ABCB1 and ABCG2 efflux transporters. This structural advantage allows it to effectively penetrate the blood-brain barrier (BBB) and inhibit glioblastoma growth in vivo, a pharmacokinetic profile that bulky rapalogs struggle to match .

Evidence DimensionABC transporter affinity and BBB penetrance
Target Compound DataLow affinity for ABCB1/ABCG2; high BBB penetrance
Comparator Or BaselineStandard rapalogs (High efflux pump affinity; poor CNS retention)
Quantified DifferenceEnables therapeutic CNS concentrations for in vivo glioblastoma models
ConditionsIn vivo CNS tumor models and transporter knockout assays

Buyers sourcing compounds for orthotopic brain tumor models or CNS pharmacology must select Palomid 529 over standard rapalogs to ensure target tissue exposure.

High-Potency Anti-Angiogenic Activity in Endothelial Cells

Palomid 529 exhibits highly potent, quantitative inhibition of growth factor-driven endothelial cell proliferation, establishing it as a premier anti-angiogenic reference compound. In human umbilical vein endothelial cell (HUVEC) assays, Palomid 529 inhibited VEGF-A-driven proliferation with an IC50 of 20 nmol/L and bFGF-driven proliferation with an IC50 of 30 nmol/L [1]. Furthermore, at 10 µmol/L, it induced a 4-fold increase in endothelial cell apoptosis compared to vehicle controls .

Evidence DimensionIC50 for growth factor-driven proliferation
Target Compound Data20 nM (VEGF) and 30 nM (bFGF)
Comparator Or BaselineVehicle control (0% inhibition)
Quantified DifferenceSub-100 nM potency for dual growth factor inhibition; 4-fold increase in apoptosis
ConditionsHUVEC proliferation and apoptosis assays

The sub-100 nM IC50 values provide a reliable, highly potent baseline for procurement in vascular biology and anti-angiogenic drug screening workflows.

In Vivo Formulation Tolerability and Dosing Efficacy

While early formulations of PI3K/mTOR inhibitors often face solubility and toxicity hurdles, micronized formulations of Palomid 529 have demonstrated excellent in vivo tolerability and efficacy. In U87 glioma xenograft models, oral and intravenous administration of micronized Palomid 529 at doses of 25 to 50 mg/kg every 2 days significantly reduced tumor growth over 27 days without inducing weight loss, lethargy, or other signs of animal toxicity [1].

Evidence DimensionMaximum tolerated dose and formulation efficacy
Target Compound Data50 mg/kg/2 days (micronized formulation)
Comparator Or BaselineStandard lipophilic kinase inhibitors (often dose-limited by systemic toxicity)
Quantified DifferenceSustained 27-day efficacy with zero observed lethargy or weight loss
ConditionsU87 glioma xenograft mouse models (p.o. and i.v.)

Ensures that laboratories conducting long-term in vivo efficacy studies can achieve therapeutic dosing without premature study termination due to compound toxicity.

Orthotopic Glioblastoma and CNS Disease Modeling

Because Palomid 529 bypasses ABCB1 and ABCG2 efflux transporters to cross the blood-brain barrier, it is a highly suitable mTOR inhibitor for in vivo neuro-oncology studies. It is specifically procured for glioblastoma xenograft models where standard rapalogs fail to achieve sufficient CNS exposure .

Complete PI3K/Akt/mTOR Pathway Silencing Assays

In cellular assays where the paradoxical activation of Akt via the mTORC1-S6K-IRS1 feedback loop would confound results, Palomid 529 is utilized to physically dissociate both TORC1 and TORC2. This makes it an essential reagent for studying true mTOR pathway dependence in chemoresistant and hormone-refractory prostate cancer lines[1].

Vascular Biology and Anti-Angiogenesis Screening

With validated sub-100 nM IC50 values against both VEGF- and bFGF-driven endothelial proliferation, Palomid 529 serves as a highly reliable positive control and benchmark compound in vascular permeability, retinal detachment, and tumor angiogenesis assays [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

406.14163842 Da

Monoisotopic Mass

406.14163842 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV9409EWG4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

914913-88-5

Wikipedia

Palomid 529

Dates

Last modified: 08-15-2023
1: He TY, Tsai LH, Huang CC, Chou MC, Lee H. LKB1 Loss at Transcriptional Level Promotes Tumor Malignancy and Poor Patient Outcomes in Colorectal Cancer. Ann Surg Oncol. 2014 May 31. [Epub ahead of print] PubMed PMID: 24879590.
2: Gravina GL, Marampon F, Sherris D, Vittorini F, Di Cesare E, Tombolini V, Lenzi A, Jannini EA, Festuccia C. Torc1/Torc2 inhibitor, Palomid 529, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models. Prostate. 2014 Jun;74(8):852-68. doi: 10.1002/pros.22804. Epub 2014 Apr 8. PubMed PMID: 24715588.
3: Dalal M, Jacobs-El N, Nicholson B, Tuo J, Chew E, Chan CC, Nussenblatt R, Ferris F, Meyerle C. Subconjunctival Palomid 529 in the treatment of neovascular age-related macular degeneration. Graefes Arch Clin Exp Ophthalmol. 2013 Dec;251(12):2705-9. doi: 10.1007/s00417-013-2375-7. Epub 2013 May 21. PubMed PMID: 23689994.
4: Lin F, Buil L, Sherris D, Beijnen JH, van Tellingen O. Dual mTORC1 and mTORC2 inhibitor Palomid 529 penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2. Int J Cancer. 2013 Sep 1;133(5):1222-33. doi: 10.1002/ijc.28126. Epub 2013 Apr 1. PubMed PMID: 23436212.
5: Syed F, Sherris D, Paus R, Varmeh S, Singh S, Pandolfi PP, Bayat A. Keloid disease can be inhibited by antagonizing excessive mTOR signaling with a novel dual TORC1/2 inhibitor. Am J Pathol. 2012 Nov;181(5):1642-58. doi: 10.1016/j.ajpath.2012.08.006. Epub 2012 Sep 11. Erratum in: Am J Pathol. 2014 Apr;184(4):1253. Singh, Subir [added]. PubMed PMID: 22982188.
6: Lin F, Sherris D, Beijnen JH, Van Tellingen O. High-performance liquid chromatography analysis of a novel small-molecule, anti-cancer drug, Palomid 529, in human and mouse plasma and in mouse tissue homogenates. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Dec 15;879(32):3823-31. doi: 10.1016/j.jchromb.2011.10.028. Epub 2011 Oct 29. PubMed PMID: 22100549.
7: Gravina GL, Marampon F, Petini F, Biordi L, Sherris D, Jannini EA, Tombolini V, Festuccia C. The TORC1/TORC2 inhibitor, Palomid 529, reduces tumor growth and sensitizes to docetaxel and cisplatin in aggressive and hormone-refractory prostate cancer cells. Endocr Relat Cancer. 2011 Jul 1;18(4):385-400. doi: 10.1530/ERC-11-0045. Print 2011 Aug. PubMed PMID: 21551258.
8: Xiang T, Jia Y, Sherris D, Li S, Wang H, Lu D, Yang Q. Targeting the Akt/mTOR pathway in Brca1-deficient cancers. Oncogene. 2011 May 26;30(21):2443-50. doi: 10.1038/onc.2010.603. Epub 2011 Jan 17. PubMed PMID: 21242970; PubMed Central PMCID: PMC3107712.
9: Lewis GP, Chapin EA, Byun J, Luna G, Sherris D, Fisher SK. Muller cell reactivity and photoreceptor cell death are reduced after experimental retinal detachment using an inhibitor of the Akt/mTOR pathway. Invest Ophthalmol Vis Sci. 2009 Sep;50(9):4429-35. doi: 10.1167/iovs.09-3445. Epub 2009 Apr 15. PubMed PMID: 19369237.
10: Diaz R, Nguewa PA, Diaz-Gonzalez JA, Hamel E, Gonzalez-Moreno O, Catena R, Serrano D, Redrado M, Sherris D, Calvo A. The novel Akt inhibitor Palomid 529 (P529) enhances the effect of radiotherapy in prostate cancer. Br J Cancer. 2009 Mar 24;100(6):932-40. doi: 10.1038/sj.bjc.6604938. Epub 2009 Feb 24. PubMed PMID: 19240717; PubMed Central PMCID: PMC2661786.
11: Xue Q, Hopkins B, Perruzzi C, Udayakumar D, Sherris D, Benjamin LE. Palomid 529, a novel small-molecule drug, is a TORC1/TORC2 inhibitor that reduces tumor growth, tumor angiogenesis, and vascular permeability. Cancer Res. 2008 Nov 15;68(22):9551-7. doi: 10.1158/0008-5472.CAN-08-2058. PubMed PMID: 19010932; PubMed Central PMCID: PMC2727940.

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